molecular formula C10H12ClN3O2 B1283912 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride CAS No. 1049738-55-7

4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride

Cat. No.: B1283912
CAS No.: 1049738-55-7
M. Wt: 241.67 g/mol
InChI Key: UVFHUDXBVVXDSB-UHFFFAOYSA-N
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Description

The compound 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride presents a promising scaffold in early-stage drug discovery, primarily for its potential in oncology and infectious disease research. Isoxazole derivatives have recently been identified as a valuable chemotype for targeting hematological malignancies, with studies highlighting their encouraging cancer selectivity, low toxicity to normal cells, and ability to overcome drug resistance in conventional treatments . These compounds can induce multiple mechanisms of action, including apoptosis, cell cycle arrest, and ROS production, and are investigated against putative targets such as c-Myc, BET, FLT3, and HDACs . Concurrently, structurally related isoxazole-3-carboxamide analogues have demonstrated potent growth inhibitory activity against Mycobacterium tuberculosis strains, including drug-resistant phenotypes, showing a low propensity to be a substrate of efflux pumps—a key advantage in combating resistance . This compound, with its integrated pyridinyl and aminoethyl functional groups, is designed for researchers exploring these mechanisms and developing new therapeutic strategies against cancers and bacterial infections. All studies should be conducted under appropriate biosafety guidelines. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-aminoethyl)-3-pyridin-3-yl-2H-1,2-oxazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-4-3-8-9(13-15-10(8)14)7-2-1-5-12-6-7;/h1-2,5-6,13H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFHUDXBVVXDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=O)ON2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Isoxazolone and Isoxazole Synthesis Relevant to the Target Compound

Isoxazolones and isoxazoles are commonly synthesized via cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds or their equivalents. The presence of aminoethyl and pyridinyl substituents requires selective functionalization and protection strategies to achieve the target compound with high purity and yield.

Preparation Methods of 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone Hydrochloride

Key Synthetic Steps

The synthesis generally involves:

Representative Preparation Route

Step 1: Synthesis of 3-(3-pyridinyl)-5-isoxazolone Intermediate
  • Starting from a β-keto ester or β-diketone bearing a 3-pyridinyl substituent, the compound is reacted with hydroxylamine hydrochloride in the presence of a base or catalyst.
  • The reaction is typically carried out in aqueous or alcoholic solvents at mild temperatures (room temperature to 40 °C).
  • Catalysts such as modified β-cyclodextrin immobilized with Cu(I) or graphitic carbon nitride derivatives have been reported to enhance yields and reduce reaction times (up to 91% yield in 30 minutes under optimized conditions).
Step 2: Introduction of the 4-(2-aminoethyl) Side Chain
  • The aminoethyl group can be introduced by nucleophilic substitution on a suitable leaving group precursor or by reductive amination of an aldehyde or ketone intermediate.
  • Protection/deprotection strategies may be employed to avoid side reactions on the amino group.
  • The reaction conditions are optimized to maintain the integrity of the isoxazolone ring.
Step 3: Formation of Hydrochloride Salt
  • The free base form of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.
  • This step improves the compound’s stability, crystallinity, and handling properties.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 Cyclization with hydroxylamine β-keto ester + hydroxylamine hydrochloride + catalyst (e.g., g-C3N4·OH) Water or EtOH Room temp to 40 °C 30 min to 4 h 75-91 Catalyst choice critical; g-C3N4·OH catalyst gave 91% yield in 30 min
2 Aminoethyl side chain introduction Nucleophilic substitution or reductive amination Toluene, EtOH, or other organic solvents 60-110 °C (varies) 6-12 h 70-80 Sodium hydride and toluene used in related isoxazole syntheses; careful control needed
3 Salt formation Treatment with HCl Ethanol, ether Room temperature 1-2 h Quantitative Improves solubility and stability

Research Findings and Optimization Insights

  • Catalyst Development: Use of environmentally friendly catalysts such as graphitic carbon nitride functionalized with hydroxyl groups (g-C3N4·OH) significantly improves reaction efficiency and yield in the cyclization step.
  • Solvent Effects: Water and ethanol are preferred solvents for the cyclization due to their green chemistry profile and ability to dissolve reactants and catalysts effectively.
  • Reaction Time and Temperature: Mild temperatures (room temperature to 40 °C) and short reaction times (minutes to a few hours) are sufficient for high yields, reducing energy consumption and side reactions.
  • Purification: Extraction with organic solvents such as toluene or ethyl acetate followed by drying and concentration yields the intermediate isoxazolone compounds with high purity.
  • Side Chain Introduction: Sodium hydride in toluene at elevated temperatures (90-110 °C) facilitates substitution reactions for side chain attachment, with yields around 70-80%.
  • Product Stability: Conversion to hydrochloride salt enhances compound stability and crystallinity, facilitating handling and storage.

Comparative Analysis of Preparation Methods

Aspect Traditional Methods Modern Catalytic Methods Advantages of Modern Methods
Catalyst Often none or metal-based Metal-free catalysts like g-C3N4·OH, Cu@Met-β-CD Higher yields, milder conditions, greener
Solvent Organic solvents (toluene, ethanol) Water or aqueous ethanol Environmentally benign, safer
Reaction Time Several hours to days Minutes to a few hours Faster synthesis
Temperature Elevated (60-110 °C) Mild (room temperature to 40 °C) Energy saving
Yield Moderate (50-70%) High (up to 91%) Improved efficiency
Purification Multiple extraction and chromatography steps Simplified extraction and crystallization Easier product isolation

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Isoxazolone Derivatives

Key Example : 4-(4-Chlorobenzylidene)-3-phenylisoxazol-5(4H)-one ()

  • Structural Differences: Replaces the 3-pyridinyl and aminoethyl groups with a chlorobenzylidene and phenyl group.
  • Functional Impact : Exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the electron-withdrawing chloro substituent enhancing electrophilicity .
  • Synthesis: Synthesized via grinding methods, contrasting with the target compound’s likely solution-phase synthesis due to its aminoethyl substituent.
Property Target Compound 4-(4-Chlorobenzylidene)-3-phenylisoxazolone
Core Structure Isoxazolone with 3-pyridinyl Isoxazolone with phenyl and chlorobenzylidene
Key Substituents 2-Aminoethyl (hydrochloride) Chlorobenzylidene, phenyl
Bioactivity Not explicitly reported (inferred kinase inhibition) Antibacterial (moderate)
Synthesis Method Likely solution-phase Grinding method

Pyridine-Containing Heterocycles

Key Example : SP600125 ()

  • Structural Differences: Anthra[1-9-cd]pyrazol-6(2H)-one core vs. isoxazolone; lacks an aminoethyl group.
  • Functional Impact : SP600125 is a potent JNK inhibitor (IC₅₀ = 40–100 nM), highlighting the role of pyridine in kinase targeting . The target compound’s 3-pyridinyl group may confer similar target affinity but with distinct selectivity due to the isoxazolone core.
Property Target Compound SP600125
Core Structure Isoxazolone Anthrapyrazole
Pyridine Position 3-pyridinyl Integrated into fused ring system
Bioactivity Inferred kinase modulation JNK inhibition (IC₅₀ = 40–100 nM)
Solubility Enhancer Aminoethyl hydrochloride No charged substituent

Aminoethyl-Substituted Salts

Key Example : AEBSF Hydrochloride ()

  • Structural Differences : Benzene sulfonyl fluoride vs. isoxazolone core.
  • Functional Impact: AEBSF is a serine protease inhibitor, where the aminoethyl group and hydrochloride salt enhance solubility and stability . The target compound’s aminoethyl group likely serves a similar purpose, enabling pharmacokinetic optimization.
Property Target Compound AEBSF Hydrochloride
Core Structure Isoxazolone Benzene sulfonyl fluoride
Charged Group Aminoethyl hydrochloride Aminoethyl hydrochloride
Primary Use Potential kinase inhibitor Serine protease inhibitor
Solubility High (salt form) High (salt form)

Research Implications and Gaps

  • Further studies are needed to validate this hypothesis.
  • Comparative Solubility : The hydrochloride salt likely improves solubility over neutral analogs (e.g., SP600125), aligning with trends seen in AEBSF hydrochloride .

Biological Activity

4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features an isoxazolone ring, which is known for its ability to interact with various biological targets. The presence of an aminoethyl group and a pyridine moiety contributes to its solubility and reactivity, making it a suitable candidate for drug development.

Antimicrobial Activity

Research indicates that 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have reported that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic protein expression.

  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, indicating effective induction of apoptosis.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory activity. Preclinical studies suggest it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

  • Research Findings : In a mouse model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

The biological activities of 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride are attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Caspase Activation : The compound activates caspases that play critical roles in the apoptotic pathway.
  • Cytokine Modulation : It downregulates the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride?

  • Answer : Synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Use hydroxylamine hydrochloride to form oxime intermediates under alkaline conditions (similar to methods for chlorinated isoxazole derivatives) .
  • Cyclization : Combine intermediates (e.g., pyridine derivatives) with ethyl acetoacetate or similar carbonyl compounds to form the isoxazolone core .
  • Hydrochloride salt formation : React the free base with HCl in a polar solvent (e.g., ethanol) to improve stability and solubility .
    • Key considerations : Monitor reaction pH and temperature to avoid side products. Use TLC or HPLC to track reaction progress.

Q. What analytical techniques are critical for structural characterization of this compound?

  • Answer : A combination of spectroscopic and spectrometric methods is essential:

  • NMR (¹H/¹³C) : Assign proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and confirm the isoxazolone ring structure .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the isoxazolone ring) .
  • Mass spectrometry (HRMS/ESI-MS) : Verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolve 3D conformation and hydrogen bonding in the hydrochloride salt .

Q. How can researchers optimize purification strategies for this compound?

  • Answer :

  • Recrystallization : Use solvent systems like ethanol/water or acetonitrile to isolate high-purity crystals .
  • Column chromatography : Employ silica gel with gradient elution (e.g., dichloromethane/methanol) for polar impurities .
  • Ion-exchange chromatography : Separate hydrochloride salts from unreacted starting materials .

Q. What stability considerations are critical for storage and handling?

  • Answer :

  • Temperature : Store at –20°C under inert gas (e.g., argon) to prevent degradation of the aminoethyl group .
  • Moisture : Use desiccants in sealed containers to avoid hydrolysis of the isoxazolone ring .
  • Light : Protect from UV exposure to prevent photodegradation (common in heterocyclic compounds) .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound's reactivity?

  • Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental

  • Reaction path analysis : Simulate intermediates and transition states for key reactions (e.g., cyclization) to identify energy barriers .
  • Solvent effects : Use COSMO-RS models to predict solubility and stability in different solvents .
  • Docking studies : Explore interactions with biological targets (e.g., enzymes) if bioactivity is under investigation .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting solubility or stability results)?

  • Answer : Apply systematic approaches:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting stability .
  • Replicate studies : Compare results under strictly controlled conditions (e.g., buffer composition, humidity) .
  • Cross-validation : Combine analytical techniques (e.g., DSC for thermal stability, HPLC for degradation products) .

Q. What role does this compound play in multi-step syntheses of complex molecules?

  • Answer : Its functional groups (aminoethyl, pyridinyl, isoxazolone) enable diverse transformations:

  • Peptide coupling : The aminoethyl group can react with carboxylic acids via EDC/HOBt activation .
  • Metal-catalyzed cross-coupling : Use the pyridinyl moiety in Suzuki-Miyaura reactions to attach aryl groups .
  • Heterocycle diversification : Modify the isoxazolone ring via alkylation or nucleophilic substitution .

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Answer : Apply process chemistry principles:

  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce reaction time .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies are recommended for studying its bioactivity (e.g., enzyme inhibition)?

  • Answer :

  • Assay design : Use fluorescence-based assays (e.g., FRET) for high-throughput screening of enzyme targets .
  • SAR studies : Synthesize analogs (e.g., methyl or halogen substituents) to correlate structure with activity .
  • Metabolic stability : Evaluate hepatic microsome clearance to assess pharmacokinetic potential .

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